Lacticolorin

Description

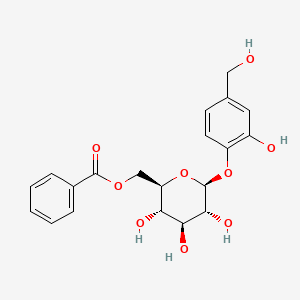

Structure

2D Structure

3D Structure

Properties

CAS No. |

41942-94-3 |

|---|---|

Molecular Formula |

C20H22O9 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C20H22O9/c21-9-11-6-7-14(13(22)8-11)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)12-4-2-1-3-5-12/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 |

InChI Key |

KEEVEMYXIXMZSC-BFMVXSJESA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CO)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CO)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lacticolorin; |

Origin of Product |

United States |

Occurrence and Biogeographical Distribution of Lacticolorin

Primary Botanical Sources and Species-Specific Production

Lacticolorin's initial discovery and primary source are well-documented, with subsequent identification in other plant lineages.

This compound was first isolated from the leaves of Protea lacticolor Salisb. journals.co.zarsc.orgrsc.orgrsc.org. This phenolic glucoside ester is considered a main metabolite found in the leaves of this species rsc.orgrsc.org. Its chemical structure has been identified as 2-hydroxy-4-hydroxymethylphenyl 6-O-benzoyl-β-D-glucopyranoside rsc.orgrsc.org. The isolation process typically involves the extraction of leaf material, often using solvents such as methanol (B129727) journals.co.za. Protea lacticolor, also known as the Hottentot's Holland sugarbush, is an erect shrub or small tree native to the Western Cape of South Africa, growing in fynbos vegetation, often along stream banks on moist shale sanbi.orgkumbulanursery.co.za.

Protea lacticolor is known to contain this compound alongside other compounds such as benzoic, p-hydroxybenzoic, vanillic, and protocatechuic acids, as well as 3,4-dihydroxybenzyl alcohol rsc.orgrsc.org. The genus Protea is known to produce phenolic O-glycoside esters as typical leaf metabolites journals.co.za.

Beyond its primary source in Protea lacticolor, this compound has also been reported in other plant genera. Notably, bioactive glycosides, including this compound and vanilloloside, have been isolated from the seeds of peaches (Prunus persica), a species within the Prunus genus mdpi.com. Prunus domestica, the European plum, also belongs to this genus and is known for its fruit and seeds daiginu.lttheproofofthepudding.co.ukamazon.comforestart.co.uk. The identification of this compound in Prunus seeds indicates a broader, albeit potentially less prevalent, distribution across different plant families.

Below is a table summarizing the primary botanical sources of this compound:

| Botanical Source | Plant Part | Reference |

| Protea lacticolor Salisb. | Leaves | journals.co.zarsc.orgrsc.orgrsc.org |

| Prunus genus (e.g., Peach) | Seeds | mdpi.com |

Isolation from Protea lacticolor Salisb. Leaves

Factors Influencing In Planta Accumulation and Chemodiversity

The accumulation and diversity of secondary metabolites like this compound in plants can be influenced by a complex interplay of environmental and physiological factors.

Environmental factors such as light, temperature, water availability, and nutrient levels are known to significantly impact the biosynthesis and accumulation of secondary metabolites in plants d-nb.inforesearchgate.netmdpi.comnih.govuniroma1.itnih.govoregonstate.edufrontiersin.orgresearchgate.net. These factors can act as stressors, triggering defense mechanisms that involve the production of bioactive compounds researchgate.netuniroma1.it. While specific studies detailing the direct impact of these environmental modulators on this compound biosynthesis are limited in the provided search results, general principles regarding plant secondary metabolism apply d-nb.infomdpi.comnih.govuniroma1.itnih.gov.

The concentration and distribution of secondary metabolites can vary depending on the developmental stage of the plant and the specific tissues examined frontiersin.org. While the search results highlight the isolation of this compound from the leaves of Protea lacticolor journals.co.zarsc.orgrsc.orgrsc.org and the seeds of Prunus species mdpi.com, detailed information on the variation of this compound levels across different developmental stages or its precise distribution within various tissues (e.g., roots, stems, flowers, fruits) of these plants is not extensively provided. Studies on other plant species indicate that metabolite accumulation can be tissue-specific and change throughout the plant's life cycle frontiersin.orgnih.gov. For example, lipid droplets, which can store various compounds, accumulate in different tissues and developmental stages depending on the plant species and its physiological state frontiersin.org.

Further research focused specifically on the spatial and temporal distribution of this compound within its host plants and the impact of specific environmental and physiological conditions is needed for a more comprehensive understanding of its in planta accumulation and chemodiversity.

Biosynthetic Pathways and Genetic Determinants of Lacticolorin

Proposed Biosynthetic Precursors and Intermediate Metabolites

Understanding the structure of lacticolorin provides clues about its potential biosynthetic origins. The molecule consists of a phenolic aglycone, a glucose moiety, and a benzoyl group nih.govresearchgate.net. This suggests that the biosynthetic pathway involves the synthesis or acquisition of these components and their subsequent enzymatic coupling.

Role of 3,4-Dihydroxybenzyl Alcohol as a Potential Scaffold

Based on the aglycone structure of this compound, 3,4-dihydroxybenzyl alcohol is considered a potential precursor or a closely related intermediate in the biosynthetic pathway journals.co.za. 3,4-Dihydroxybenzyl alcohol is a phenolic compound with a hydroxymethyl group and two hydroxyl groups on the benzene (B151609) ring nih.govcymitquimica.com. Its structural similarity to the aglycone of this compound supports its proposed role as a foundational scaffold upon which the glycosylation and acylation steps occur journals.co.za. Studies on other plant metabolites have also implicated 3,4-dihydroxybenzyl alcohol as a precursor in various pathways, often undergoing oxidation or other modifications nih.gov.

Elucidation of Glycosylation and Acylation Steps (e.g., Benzoylation)

The biosynthesis of this compound involves the addition of a glucose unit and a benzoyl group to the phenolic scaffold. Glycosylation, the attachment of a sugar moiety, is a common modification in plant secondary metabolism, typically catalyzed by glycosyltransferases. These enzymes often utilize activated sugar donors, such as UDP-glucose, to transfer the sugar to a specific acceptor molecule wikipedia.orgamdb.online. UDP-glucose is a nucleotide sugar involved in various glycosyltransferase reactions wikipedia.orgguidetopharmacology.orgnih.gov.

The acylation step in this compound biosynthesis involves the addition of a benzoyl group. This process is likely catalyzed by an acyltransferase, which would transfer the benzoyl moiety from an activated donor, such as benzoyl-CoA, to the glycosylated intermediate uni.lunih.govnih.gov. Benzoyl-CoA is a thioester formed between benzoic acid and coenzyme A and serves as a common acyl donor in various biosynthetic pathways uni.lunih.govnih.gov. The specific position of glycosylation (at the phenolic hydroxyl group) and benzoylation (at the 6-hydroxyl group of the glucose) are determined by the specificity of the enzymes involved. Research on the synthesis of this compound has explored different routes involving selective reactions and the use of protecting groups, providing insights into the chemical feasibility of these modifications researchgate.netusp.brrsc.org.

Identification and Characterization of Putative Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes involved in a specific metabolic pathway are often clustered together hilarispublisher.complos.org. Identifying and characterizing the BGC responsible for this compound biosynthesis is crucial for understanding its genetic control and for potential biotechnological applications.

Genomic Mining Strategies for Glycoside BGC Discovery

Genomic mining has become a powerful approach for discovering novel BGCs, particularly for secondary metabolites like glycosides hilarispublisher.comnih.govacs.orgoup.commdpi.com. Strategies for identifying glycoside BGCs often involve searching sequenced genomes for genes encoding enzymes known to be involved in glycosylation, such as glycosyltransferases acs.org. These searches can utilize sequence homology to known glycosyltransferases or employ bioinformatic tools designed to predict BGCs based on the presence of characteristic enzymes and genetic organization hilarispublisher.complos.orgnih.govoup.com. Given that this compound is a phenolic glycoside ester, genomic mining efforts would likely target genes involved in phenolic compound synthesis, glycosylation, and acylation. The Minimum Information about a Biosynthetic Gene cluster (MIBiG) database serves as a valuable resource for comparing newly identified gene clusters to known BGCs oup.comnih.gov.

Enzymology of this compound Biosynthesis

The final assembly of this compound from its precursors is mediated by a series of enzymes. Based on the proposed pathway, key enzymatic activities would include enzymes responsible for the synthesis of the phenolic precursor (potentially from central metabolism), a glycosyltransferase to attach the glucose moiety, and an acyltransferase to add the benzoyl group. While specific enzymes for this compound biosynthesis have not been fully characterized in the provided search results, the general classes of enzymes involved in similar pathways offer insights. Glycosyltransferases are known to catalyze the formation of glycosidic bonds using activated sugar donors like UDP-glucose wikipedia.orgamdb.onlineguidetopharmacology.org. Acyltransferases are responsible for transferring acyl groups, often from acyl-CoA donors, to acceptor molecules uni.lunih.govnih.gov. Further research is needed to isolate and characterize the specific enzymes from Protea lacticolor that catalyze the glycosylation and benzoylation steps in this compound biosynthesis. Studies on the biosynthesis of other plant glycosides and esters can provide a framework for investigating the enzymology of this compound production journals.co.zaresearchgate.net.

Characterization of Glycosyltransferases and Acyltransferases

Glycosyltransferases (GTs) are a diverse superfamily of enzymes crucial for the biosynthesis of glycans and glycoconjugates nih.govmdpi.com. In the context of this compound, a specific UDP-glycosyltransferase would likely be responsible for attaching the glucose unit to the phenolic precursor. Leloir glycosyltransferases, which utilize nucleotide-activated sugars, are common in such pathways mdpi.com. These enzymes exhibit high regioselectivity and stereospecificity, ensuring the correct linkage and anomeric configuration of the glycosidic bond mdpi.com.

Acyltransferases are enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor molecule nih.govaocs.orgnih.govresearchgate.net. For this compound, an acyltransferase would be required to attach the benzoyl group to the glucose moiety. These enzymes are involved in various metabolic processes, including lipid biosynthesis and the modification of natural products nih.govaocs.org. The specificity of the acyltransferase would determine the position on the glucose molecule where the benzoyl group is attached.

Research findings on glycosyltransferases indicate that they can be characterized based on their substrate specificity (both the sugar donor and the acceptor molecule) and the type of glycosidic linkage they form nih.govmdpi.com. Acyltransferases are similarly characterized by their acyl donor and acceptor specificity nih.govaocs.org. While specific glycosyltransferases and acyltransferases involved in this compound biosynthesis have not been explicitly characterized in the provided text, studies on the synthesis of similar phenolic glycoside esters in plants would provide relevant insights into the types of enzymes likely involved.

Table 1: General Characteristics of Glycosyltransferases and Acyltransferases

| Enzyme Class | Typical Donor Molecule | Typical Acceptor Molecule | Bond Formed | Key Feature(s) |

| Glycosyltransferase | Activated sugar (e.g., UDP-sugar) | Alcohol, amine, or lipid | Glycosidic bond | High regioselectivity and stereospecificity mdpi.com |

| Acyltransferase | Acyl-CoA or similar activated acyl donor | Alcohol or amine | Ester or amide bond | Specificity for acyl chain and acceptor nih.govaocs.org |

Investigation of Regulatory Enzymes and Their Mechanisms

In the context of this compound biosynthesis, regulatory enzymes could include those catalyzing early, committed steps in the pathway or enzymes that are subject to feedback inhibition by this compound itself or related metabolites nih.govupcollege.ac.in. The genetic determinants of these regulatory enzymes would include their coding sequences and promoter regions that bind transcription factors and other regulatory proteins uomustansiriyah.edu.iqnih.govwikipedia.orgmedlineplus.gov.

Research into the regulation of enzyme synthesis in bacteria, for example, has shown that gene expression can be induced or repressed in response to the presence of substrates or end products uomustansiriyah.edu.iq. This type of regulation, known as enzyme induction and repression, allows cells to conserve energy by only producing enzymes when they are needed uomustansiriyah.edu.iq. Feedback inhibition, where the end product of a pathway inhibits an enzyme early in the pathway, is another common regulatory mechanism nih.govupcollege.ac.inlibretexts.org.

While specific regulatory enzymes controlling this compound biosynthesis have not been identified in the provided search results, understanding the general principles of enzyme regulation in plant secondary metabolism provides a framework for future investigations. Techniques such as gene expression analysis (e.g., RNA-sequencing) and studies on enzyme kinetics in the presence of potential regulatory molecules could help elucidate the regulatory mechanisms governing this compound production in Protea lacticolor capeflorasa.co.zaresearchgate.netlibretexts.org.

Table 2: General Mechanisms of Enzyme Regulation

| Mechanism | Description | Effect on Enzyme Activity |

| Allosteric Regulation | Binding of a molecule to a site other than the active site, altering conformation nih.govupcollege.ac.inlibretexts.org | Activation or Inhibition |

| Covalent Modification | Addition or removal of chemical groups (e.g., phosphorylation) wikilectures.eulibretexts.org | Activation or Inhibition |

| Gene Expression Control | Regulation of the transcription and translation of enzyme-encoding genes uomustansiriyah.edu.iqnih.govwikipedia.orgmedlineplus.gov | Affects enzyme amount |

| Feedback Inhibition | Inhibition of an enzyme by the end product of the metabolic pathway nih.govupcollege.ac.inlibretexts.org | Inhibition |

Further detailed research is needed to specifically characterize the glycosyltransferases, acyltransferases, and regulatory enzymes involved in the in vivo biosynthesis of this compound in Protea lacticolor and to fully understand the genetic determinants and regulatory mechanisms that govern its production.

Chemical Synthesis and Analog Development of Lacticolorin

Total Synthesis Methodologies for Lacticolorin

The total synthesis of this compound has been achieved through various multi-step chemical routes. researchgate.net These synthetic approaches aim to construct the complete molecular framework of this compound, including the precise stereochemistry of the glycosidic bond and the correct placement of the benzoyl ester group.

Multi-Step Chemical Synthesis Routes

Several multi-step procedures have been reported for the synthesis of this compound, typically involving four to six steps. These routes often employ a combination of reactions to build the aglycone (the non-sugar component) and the glycosidic moiety, followed by their coupling and final functional group modifications. Early syntheses of this compound were reported as far back as 1977. uni-hamburg.deusp.br These procedures frequently utilize blocking groups and require chromatographic separations to isolate the desired intermediates and the final product. researchgate.net The strategic design of multi-step syntheses is crucial for efficiently assembling complex molecules, considering factors like constructing the carbon framework, introducing and transforming functional groups, and controlling stereochemistry. msu.edulumenlearning.comyoutube.com

Application of Selective Protection and Deprotection Strategies

Selective protection and deprotection strategies are fundamental in the synthesis of molecules like this compound, which contain multiple hydroxyl groups and other reactive functionalities. organic-chemistry.org These strategies involve temporarily masking certain functional groups to allow reactions to occur selectively at other sites. organic-chemistry.org Once the desired transformation is complete, the protecting group is removed to regenerate the original functional group. organic-chemistry.org The choice of protecting groups is critical, as they must be stable under the reaction conditions used for other transformations and be removable without affecting other parts of the molecule. organic-chemistry.org Examples of protecting groups for alcohols include allyl ethers and silyl (B83357) ethers, which can be selectively cleaved under specific conditions. organic-chemistry.orguwindsor.ca Selective deprotection is essential when a molecule contains similar functional groups that need to be differentiated during synthesis. organic-chemistry.orgnih.gov

O-Glycosylation Techniques under Controlled Conditions

O-Glycosylation, the formation of an O-glycosidic bond between a sugar and an alcohol, is a key step in the synthesis of this compound. This reaction requires controlled conditions to ensure the correct linkage (in this compound's case, a β-glycosidic bond) and stereochemistry are formed. thermofisher.comnih.gov Various methods exist for O-glycosylation, and the specific technique chosen depends on the nature of the sugar donor, the alcohol acceptor, and the desired outcome. rsc.org Controlling factors such as activators, solvents, temperature, and the presence of catalysts are crucial for achieving high yields and selectivity in glycosylation reactions. rsc.org

Design and Preparation of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are undertaken to explore the relationship between structural modifications and biological activity, or to create compounds with improved properties. tudelft.nlplanetanalog.comsynopsys.comreddit.comreddit.com

Strategies for Structural Modification of the Aglycone and Glycosidic Moiety

Strategies for modifying the structure of this compound involve alterations to both the aglycone (the 2-hydroxy-4-(hydroxymethyl)phenyl part) and the glycosidic moiety (the glucopyranoside part). Modifications to the aglycone could involve changing the substituents on the aromatic ring or altering the hydroxymethyl group. Modifications to the sugar unit might include changing the type of sugar, altering the positions of hydroxyl groups, or modifying the ester linkage position or the nature of the esterifying acid. These modifications can lead to compounds with altered solubility, stability, or biological interactions.

Synthesis of Glycoside ω-Esters and Related Aromatic Glycosides

The synthesis of glycoside ω-esters and related aromatic glycosides, such as this compound, involves forming the ester linkage, often at a specific position on the sugar moiety (the ω position, typically the terminal hydroxyl group in a chain or the C-6 position in a hexose (B10828440) like glucose). nih.gov This esterification needs to be carried out selectively, especially in the presence of other hydroxyl groups on the sugar. Methods for synthesizing such esters can involve coupling the activated carboxylic acid (in the case of this compound, benzoic acid or a derivative) with the appropriate hydroxyl group on the protected glycoside. researchgate.net The synthesis of vanillin-derived glucoside ω-esters, for example, has been explored using scalable total synthesis approaches. researchgate.net Enzymatic methods have also been investigated for the regioselective synthesis of glycoside esters. nih.govmdpi.com

Molecular Mechanisms of Action and Cellular Interactivity of Lacticolorin

Immunomodulatory Effects on Mast Cells

Mast cells are key players in the immune system, known for their role in allergic reactions and inflammatory responses through the release of mediators like histamine (B1213489) and pro-inflammatory cytokines wikipedia.orgifm.orgnih.gov. Studies have explored Lacticolorin's ability to modulate these mast cell functions.

Suppression of Histamine Release in Human Mast Cells

Research indicates that this compound can suppress the release of histamine from human mast cells. Histamine is a critical mediator stored in mast cell granules and rapidly released upon activation, contributing to allergic symptoms and inflammatory processes nih.govaaaai.org. The suppression of histamine release by this compound suggests a potential anti-allergic or anti-inflammatory effect mdpi.com. One study highlighted that compounds including this compound isolated from methanol (B129727) extracts of Prunus seeds suppressed histamine release in human mast cells mdpi.com.

Attenuation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6)

Beyond histamine, activated mast cells also produce and secrete pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are crucial in orchestrating inflammatory responses thermofisher.comnih.gov. Studies have shown that this compound can attenuate the expression and secretion of these cytokines in human mast cells mdpi.com. Specifically, compounds including this compound were found to suppress the expression of TNF-α and IL-6 in human mast cells mdpi.com. This attenuation of key inflammatory mediators further supports this compound's potential as an immunomodulatory compound.

Investigation of Cellular Targets and Signaling Pathways Involved in Biological Responses

Understanding the precise cellular targets and the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action. While detailed information specifically on this compound's interactions at the molecular level is still emerging, research in related areas provides context for potential mechanisms.

Elucidation of Receptor-Ligand Interactions

Receptor-ligand interactions are fundamental to cellular communication and the initiation of downstream signaling cascades bruker.comnih.gov. For compounds like this compound to exert their effects, they would likely interact with specific cellular receptors or enzymes. While direct evidence detailing this compound's specific receptor-ligand interactions is limited in the provided search results, the general principle of such interactions is well-established in modulating cellular responses, including those in mast cells frontiersin.orgnih.gov.

Ecological and Post Harvest Physiological Roles of Lacticolorin

Contribution to Plant Physiological Processes in Protea Species

Research has primarily focused on the role of lacticolorin in the post-harvest phase of Protea. Direct evidence detailing its specific contributions to pre-harvest plant physiological processes such as growth, development, or defense against pathogens or herbivores is limited in the provided search results. However, as a significant phenolic compound within Protea leaves, it is plausible that this compound or its metabolic precursors and products contribute to the general pool of secondary metabolites involved in ecological interactions or physiological regulation within the plant. The glycosidation of phenolic compounds like the aglycone of this compound may be a strategy employed by the plant to manage their potential bioactivity until needed. journals.co.za

Involvement in Post-Harvest Deterioration Phenomena (e.g., Leaf Blackening)

This compound is strongly implicated in the post-harvest leaf blackening observed in cut Protea stems. core.ac.ukresearchgate.netjournals.co.zanih.govuni.lumetabolomicsworkbench.orgnih.govfishersci.fiwikipedia.org This discoloration is a major factor limiting the vase life and commercial value of Protea cut flowers. core.ac.uk The phenomenon involves the enzymatic breakdown of this compound and subsequent oxidation of the released phenolic compounds. journals.co.zanih.govuni.lumetabolomicsworkbench.orgnih.govfishersci.fiwikipedia.org

A critical step in the development of post-harvest leaf blackening is the hydrolysis of this compound, which is an O-glycoside. journals.co.zanih.govuni.lumetabolomicsworkbench.orgnih.govfishersci.fiwikipedia.org In the intact plant cell, this compound is thought to be stored in the vacuole. Upon harvesting and the onset of stress or senescence, cellular compartmentalization breaks down, allowing enzymes, particularly β-glucosidases, to come into contact with this compound. journals.co.zajournals.co.za This enzymatic hydrolysis cleaves the glycosidic bond, releasing the sugar (glucose) and the phenolic aglycone, which for this compound is 2-hydroxy-4-hydroxymethylphenol. rsc.orgrsc.org

The released phenolic aglycone is highly reactive. In the presence of oxygen and oxidative enzymes, such as polyphenol oxidase (PPO), these phenolic compounds are oxidized to quinones. Quinones are unstable and readily polymerize, forming dark pigments that lead to the characteristic brown to black discoloration of the leaf tissue. The rapid blackening across a leaf suggests a widespread involvement of this process once initiated. core.ac.uk

Post-harvest senescence in Protea cut flowers is accompanied by several biochemical changes that contribute to leaf blackening. A significant factor correlated with the onset of blackening is the depletion of leaf carbohydrates. core.ac.ukresearchgate.netproteaceae.com.au This carbohydrate deficit is hypothesized to disrupt cellular integrity, potentially leading to the release and activation of vacuolar enzymes like β-glucosidase and membrane-bound enzymes like PPO.

While the direct metabolic pathway of this compound during senescence is primarily characterized by its hydrolysis, the broader biochemical context involves changes in enzyme activities and the availability of substrates and cofactors for oxidative reactions. Studies have shown increased soluble polyphenol oxidase activity in blackened leaves, likely due to the disruption of chloroplast membranes. The decrease in ascorbic acid content observed as Protea leaf extracts turn brown and black also suggests a role of oxidative processes.

The interplay between carbohydrate status, cellular compartmentalization, and enzyme activity appears crucial in regulating the hydrolysis of this compound and the subsequent oxidative cascade that results in leaf blackening during post-harvest senescence in Protea. core.ac.ukresearchgate.netproteaceae.com.au

Advanced Analytical Methodologies for Lacticolorin Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in determining and confirming the chemical structure of lacticolorin. These techniques interact with the molecule in different ways to provide complementary information about its atomic composition, bonding, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain detailed insights into the arrangement of atoms within the molecule. shimadzu.comscribd.com.

1D NMR, such as ¹H NMR and ¹³C NMR, provides information about the types and chemical environments of hydrogen and carbon atoms, respectively. Chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra help in identifying different proton environments and their relative numbers. rsc.org. ¹³C NMR provides information about the carbon skeleton. rsc.org.

2D NMR techniques, such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide connectivity information between atoms. researchgate.nettandfonline.com. COSY reveals coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. researchgate.nettandfonline.com. HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular framework, especially for complex molecules like glycosides. researchgate.net. NOESY provides spatial proximity information between protons, helping to determine the stereochemistry and conformation of the molecule. The structural characterization and unequivocal ¹H and ¹³C NMR assignments of related glycosides have been achieved through the analysis of COSY, NOESY, HETCOR, and selective INEPT spectra. tandfonline.com.

NMR spectroscopy, when combined with other techniques like mass spectrometry, is essential for the confident identification of unknown structures. shimadzu.comcurrenta.de.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/HREIMS)

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and providing information about its fragmentation pattern, which aids in structural confirmation. shimadzu.comscribd.com. High-Resolution Mass Spectrometry (HRMS), including High-Resolution Electron Ionization Mass Spectrometry (HREIMS), offers very accurate mass measurements, often to within a few parts per million. shimadzu.comrsc.org. This high mass accuracy allows for the determination of the elemental composition of the molecule and its fragments, significantly increasing the confidence in structural assignments. shimadzu.comcurrenta.de.

MS can be used to detect the molecular peak of a substance. currenta.de. Fragmentation of the substance, either through the ionization process itself (like Electron Ionization, EI) or through tandem MS (MS/MS) experiments, yields fragment ions. currenta.de. Analyzing the masses of these fragments and their relative abundances provides clues about the substructures present in the molecule. currenta.de. For example, fragment ions at m/z 139.0372 and 121.0273 have been observed, representing protocatechuic alcohol and benzoic acid, respectively, which are components of this compound. researchgate.net.

The combination of high-resolution mass spectrometry with chromatographic separation techniques, such as UHPLC-HRMS, is particularly powerful for analyzing complex mixtures and obtaining structural information even for components present in small amounts. shimadzu.comcurrenta.deresearchgate.netresearchgate.net. Accurate mass identification and MS/MS fragmentation patterns are used to predict molecular formulas with high accuracy. shimadzu.com.

Chromatographic Separations for Isolation, Quantification, and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex biological extracts, quantifying its amount, and assessing its purity. These methods exploit the differences in physical and chemical properties between this compound and other compounds in the mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purification of non-volatile and semi-volatile compounds like this compound. shimadzu.comcore.ac.uk. HPLC involves passing a liquid mobile phase through a stationary phase packed in a column. rsc.orgsielc.com. The differential partitioning of compounds between the stationary and mobile phases leads to their separation.

HPLC is used for both qualitative and quantitative analysis. rsc.orgcore.ac.uk. By comparing retention times with authentic standards, compounds can be identified. rsc.org. Quantitative analysis is performed by measuring the peak area or height in the chromatogram, which is proportional to the concentration of the analyte. HPLC analysis has been used to identify and quantify various phenolic compounds in plant extracts. researchgate.netnih.gov.

Reversed-phase HPLC is a common mode used for the analysis of relatively polar compounds like this compound, often employing a stationary phase with hydrophobic properties and a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile). rsc.orgsielc.com. UV detectors are commonly used in HPLC, and this compound, being a phenolic compound with a benzoyl group, would have characteristic UV absorbance allowing for its detection and quantification. researchgate.netrsc.org.

Gas-Liquid Chromatography (GLC) for Derivatized Metabolites

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a separation technique used for volatile or semi-volatile compounds. nih.govsfu.caatlaslab.in. While this compound itself may not be sufficiently volatile for direct GLC analysis, this technique is valuable for analyzing more volatile metabolites or derivatized forms of this compound or related compounds. journals.co.zasfu.ca.

In GLC, the mobile phase is an inert gas, and the stationary phase is a liquid film coated on a solid support or the column wall. sfu.ca. Compounds are separated based on their partitioning between the gas mobile phase and the liquid stationary phase. sfu.ca. For compounds with low volatility, such as polar metabolites or glycosides, derivatization is often necessary to convert them into more volatile forms, such as silyl (B83357) ethers or methyl esters, before GLC analysis. journals.co.zasfu.ca.

GLC with Flame Ionization Detection (FID) is commonly used for the quantitative analysis of volatile compounds. journals.co.zasfu.ca. Standardizing the GLC-FID detector response by calibration runs on pure components allows for the semi-quantitative determination of compound concentrations in plant material. journals.co.za. GLC analysis of silylated derivatives has been used to characterize and determine the concentrations of leaf metabolites in Protea species. journals.co.za. GC-MS is a valuable method for both qualification and quantification. researchgate.net.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm) and operates at higher pressures. d-nb.infoijraset.com. These features lead to improved separation speed, resolution, and sensitivity compared to conventional HPLC. ijraset.com.

UHPLC is particularly advantageous for the analysis of complex samples and for high-throughput analysis. ijraset.com. When coupled with sensitive detectors like mass spectrometers (UHPLC-MS or UHPLC-MS/MS), UHPLC provides a powerful platform for the comprehensive characterization and quantification of metabolites, including this compound, in biological matrices. researchgate.netresearchgate.netnih.gov. UHPLC-MS/MS methods have been developed for the simultaneous quantification of compounds in complex samples with high accuracy and sensitivity. nih.gov.

UHPLC-PDA-IM-HR-MS (Ultra-High Pressure Liquid Chromatography hyphenated to PhotoDiode Array and Ion Mobility-High Resolution Mass Spectrometric) detection has been used for detailed phenolic characterization of Protea cultivars, allowing for the characterization of numerous metabolites based on their retention time, UV-Vis spectra, HR-MS data, and collisional cross-section values. researchgate.net. This demonstrates the capability of UHPLC-based techniques in the in-depth analysis of complex natural product profiles.

Hyphenated Techniques for Comprehensive Profiling and Characterization

Hyphenated techniques play a crucial role in the comprehensive profiling and characterization of chemical compounds. By coupling a separation technique with a detection technique, these methods allow for the resolution of individual components within a mixture and provide detailed information about their mass and structure. This is essential for analyzing natural product extracts or biological samples where this compound might be present alongside numerous other compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for separating and analyzing compounds that are soluble in a liquid mobile phase ctdbase.org. It is particularly well-suited for the analysis of polar and non-volatile molecules, which includes many natural products and metabolites.

In LC-MS, a liquid chromatograph separates components of a sample based on their differential interactions with a stationary phase and a mobile phase ctdbase.org. The separated compounds then enter a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). This provides molecular weight information and can yield structural insights through fragmentation patterns.

For the analysis of this compound, LC-MS would typically involve:

Chromatographic Separation: Utilizing an appropriate LC column and mobile phase system to effectively separate this compound from other co-eluting compounds in a sample matrix. Different stationary phases (e.g., reversed-phase C18) and mobile phase gradients (mixtures of water and organic solvents, often with acidic or basic modifiers) can be optimized for the specific properties of this compound.

Ionization: Employing a suitable ionization technique, such as electrospray ionization (ESI), which is commonly used for polar molecules like glycosides. ESI can produce protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), providing the molecular weight information of this compound.

Mass Analysis: Detecting the ionized this compound molecules in the mass spectrometer. Different mass analyzers (e.g., quadrupole, ion trap, time-of-flight, Orbitrap) can be used depending on the required sensitivity, resolution, and mass accuracy.

LC-MS provides valuable information for the identification and quantification of this compound in various samples. By comparing the retention time from the chromatographic separation and the mass spectral data (molecular ion and fragment ions) to reference standards or databases, this compound can be putatively identified and its abundance estimated.

UHPLC-Quadrupole-Orbitrap-MS for Metabolomic Analysis

Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Quadrupole-Orbitrap-MS) represents an advanced hyphenated technique offering enhanced separation power and high-resolution, accurate-mass (HRAM) detection. This combination is particularly powerful for untargeted metabolomic analysis, which aims to comprehensively profile all small molecules (metabolites) in a biological system.

UHPLC utilizes smaller particle size stationary phases and higher mobile phase pressures compared to conventional HPLC, resulting in faster separations, improved peak resolution, and increased sensitivity. The coupling with a Quadrupole-Orbitrap mass spectrometer provides a hybrid system that combines the quadrupole's ability for precursor ion selection (essential for targeted analysis and fragmentation) with the Orbitrap's capability for generating high-resolution and accurate-mass measurements.

For metabolomic studies involving this compound, UHPLC-Quadrupole-Orbitrap-MS offers several advantages:

High Resolution and Mass Accuracy: The Orbitrap analyzer provides very high mass resolution and accuracy, enabling the differentiation of compounds with very similar masses (isobars) and providing confidence in elemental composition determination. This is critical in complex metabolomic samples.

Comprehensive Profiling: The sensitivity and speed of UHPLC coupled with the capabilities of the Orbitrap allows for the detection of a wide range of metabolites, including potentially low-abundance compounds like this compound, within a single analytical run.

Structural Elucidation: The quadrupole can be used to select specific ions (e.g., the molecular ion of this compound) for fragmentation (e.g., using higher-energy collisional dissociation - HCD). The Orbitrap then measures the accurate masses of the resulting fragment ions, providing detailed structural information that can aid in confirming the identity of this compound or characterizing its metabolites.

Untargeted Analysis: In untargeted metabolomics, UHPLC-Quadrupole-Orbitrap-MS can generate comprehensive metabolic profiles. Advanced data processing software is then used to detect, align, and identify features (representing individual compounds) based on their retention time, accurate mass, and fragmentation patterns. This approach could reveal the presence of this compound and potentially related metabolic pathways.

While specific detailed research findings on this compound analysis using UHPLC-Quadrupole-Orbitrap-MS were not found in the provided search results, this technique would be a powerful tool for its identification, characterization, and potential quantification in complex biological or environmental samples, especially in the context of broader metabolomic investigations.

Quantitative Structure Activity Relationship Qsar and Computational Studies of Lacticolorin and Its Derivatives

Computational Chemistry Approaches for Conformational Analysis and Molecular Properties

Computational chemistry approaches are fundamental to QSAR studies. They are used to determine the three-dimensional structure (conformation) of a molecule and to calculate various molecular properties that can serve as descriptors in QSAR models. For a compound like Lacticolorin, which has a complex structure including a glucopyranoside and a benzoyl group nih.gov, conformational analysis is crucial. Different conformations can have varying energy levels and present different arrangements of functional groups, which can significantly impact interactions with biological targets.

Methods such as molecular mechanics, semi-empirical methods, and ab initio calculations can be employed to explore the potential energy surface of this compound and identify stable conformers. These calculations can provide insights into the preferred spatial arrangement of atoms and flexibility of the molecule.

Furthermore, computational chemistry allows for the calculation of a wide range of molecular properties. These can include:

Electronic descriptors: such as partial atomic charges, frontier molecular orbital energies (HOMO and LUMO), dipole moment, and polarizability, which are related to the electronic distribution and reactivity of the molecule.

Steric descriptors: such as molecular volume, surface area, and shape descriptors, which describe the size and form of the molecule.

Physicochemical descriptors: such as logP (lipophilicity), molecular weight, and hydrogen bond donor/acceptor counts.

These computed descriptors provide a numerical representation of this compound's characteristics, which can then be used in subsequent QSAR modeling to correlate structure with observed biological activities, such as the reported anti-allergic inflammatory effects or histamine (B1213489) release inhibition. studylib.netmdpi.com

Molecular Dynamics Simulations to Elucidate Binding Stability and Mechanism

Molecular dynamics (MD) simulations provide a more dynamic view of the interaction between a ligand and its biological target compared to static docking poses. nih.govrsc.org MD simulations track the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-target complex, conformational changes in the protein or ligand upon binding, and the dynamics of the binding process. nih.gov

For this compound, MD simulations could build upon molecular docking results to assess the stability of the predicted binding poses within a simulated physiological environment (e.g., in the presence of water and ions). nih.govnih.gov These simulations can help to:

Refine binding poses and assess their stability over time.

Quantify the strength and duration of specific interactions between this compound and residues in the binding site.

Explore potential alternative binding pathways or conformational rearrangements that occur upon binding.

Estimate binding free energies, providing a more rigorous measure of binding affinity than docking scores alone.

Although no specific MD simulation studies on this compound were found in the provided results, this technique is a powerful complement to docking studies for understanding the dynamic nature of molecular recognition and binding mechanisms. nih.govnih.gov

Predictive Modeling of Biological Activities Based on Structural Features and Descriptors

Predictive modeling, often a core component of QSAR, aims to build mathematical models that can predict the biological activity of a compound based on its calculated structural features and descriptors. Various statistical and machine learning techniques can be used for this purpose, including:

Multiple Linear Regression (MLR): A simple method that models the activity as a linear combination of descriptors.

Partial Least Squares (PLS): A regression method suitable for datasets with many correlated descriptors.

Support Vector Machines (SVM) and Random Forests: Machine learning algorithms capable of capturing complex non-linear relationships between descriptors and activity. nih.gov

3D-QSAR methods like CoMFA and CoMSIA: These approaches relate biological activity to the 3D steric and electrostatic fields around the molecules. nih.gov

To build a predictive model for this compound, a dataset of this compound derivatives or structurally related compounds with known biological activities would ideally be required. nih.gov Using the molecular descriptors calculated from computational chemistry approaches (Section 8.1), these methods could develop models that predict the activity of new this compound analogs based solely on their structures.

The predictive power of these models is typically validated using techniques like cross-validation and external test sets. nih.gov A well-validated QSAR model could potentially be used to screen virtual libraries of this compound derivatives, guiding the synthesis and testing of compounds predicted to have enhanced activity, thereby accelerating the discovery process. While specific predictive modeling studies for this compound were not found, the principles of QSAR and predictive modeling are broadly applicable to understanding and optimizing the biological activities of diverse chemical structures.

Future Directions and Emerging Research Avenues for Lacticolorin

Integration of Multi-Omics Technologies (Genomics, Transcriptomics, Metabolomics) for Comprehensive Understanding

A significant future direction for lacticolorin research involves the integration of multi-omics technologies. Combining data from genomics, transcriptomics, and metabolomics can provide a more complete picture of the biological processes underlying this compound production in its source plants metabolon.comfrontlinegenomics.commetwarebio.com. Genomics can reveal the genetic potential of the organism, identifying candidate genes that might be involved in the biosynthetic pathway. Transcriptomics offers insights into gene expression patterns, showing which genes are active in tissues where this compound is synthesized metabolon.comfrontlinegenomics.com. Metabolomics directly analyzes the small molecules present, including this compound and its precursors, providing a functional readout of the metabolic state metabolon.comfrontlinegenomics.comfrontiersin.org.

By integrating these diverse datasets, researchers can establish correlations between genetic information, gene activity, and the presence and abundance of this compound metwarebio.commdpi.com. This integrated approach can help pinpoint the specific genes and enzymes responsible for this compound biosynthesis and identify regulatory mechanisms that control its production. For instance, correlating high transcript levels of certain genes with high this compound concentrations in specific plant tissues can strongly suggest the involvement of those genes in the biosynthetic pathway. While specific multi-omics studies on this compound are not widely reported, the application of these technologies is becoming standard in natural product research to unravel complex biosynthetic routes metabolon.comfrontlinegenomics.commetwarebio.comfrontiersin.orgmdpi.com.

Exploration of Undiscovered Biosynthetic Pathways and Enzymes in Proteaceae and Other Source Plants

Further research is needed to fully elucidate the specific biosynthetic pathway leading to this compound. While its presence in Protea lacticolor is known, the detailed enzymatic steps and the enzymes involved have not been comprehensively described in the available literature dokumen.pubtargetmol.com. Future studies can focus on isolating and characterizing the enzymes that catalyze the formation of the phenolic core, the glycosidic linkage, and the ester bond in this compound.

Given that this compound is a phenolic glucoside ester, its biosynthesis likely draws upon established plant metabolic pathways, such as the phenylpropanoid pathway, which provides precursors for many phenolic compounds scirp.orgresearchgate.netmdpi.com. Identifying the specific branches and enzymes within these pathways that are channeled towards this compound synthesis is a key area for future exploration. This could involve enzyme activity assays, protein purification, and gene cloning based on sequence similarity to known enzymes in related pathways scirp.orgnih.gov.

Furthermore, investigating other species within the Proteaceae family, or even other plant families, could reveal whether this compound biosynthesis is unique to Protea lacticolor or if homologous pathways exist elsewhere. Comparative biochemical and genetic studies across different plant species could shed light on the evolutionary origins and distribution of this compound production. The discovery of novel enzymes or unique pathway configurations would contribute significantly to the field of plant natural product biosynthesis rsc.org.

Development of Advanced Synthetic Biology Strategies for Heterologous Production

Due to the potentially low concentration of this compound in its natural plant source rsc.org, developing alternative, more efficient production methods is a crucial future direction. Advanced synthetic biology offers powerful tools for the heterologous production of natural products like this compound in engineered host organisms, such as bacteria or yeast rsc.orgrsc.orgmdpi.com.

This approach involves transferring the complete set of genes encoding the this compound biosynthetic pathway into a suitable microbial host. The host organism is then engineered to express these genes and produce this compound through fermentation rsc.orgrsc.orgmdpi.com. This can provide a more sustainable and scalable source of the compound compared to extraction from cultivated plants, which can be influenced by environmental factors and land use requirements rsc.org.

Implementing synthetic biology for this compound production requires several key steps: complete elucidation of the biosynthetic pathway and identification of all relevant genes and enzymes, synthesis and assembly of these genes into expression vectors, and engineering the host organism to optimize pathway flux and product yield rsc.org. Challenges include ensuring the functional expression of plant enzymes in a microbial environment and efficiently channeling metabolic resources towards this compound synthesis rsc.org. However, ongoing advancements in synthetic biology tools, including metabolic engineering and chassis organism development, are continuously improving the feasibility of producing complex natural products in heterologous hosts rsc.orgrsc.orgmdpi.comhznu.edu.cnnih.gov.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various scientific disciplines and hold significant potential to accelerate research on this compound lamarr-institute.orgresearchgate.netadobe.comapple.comcaltech.edu. These computational approaches can aid in analyzing complex biological data and predicting outcomes.

Potential applications of AI and ML in this compound research include:

Biosynthesis Pathway Discovery: ML algorithms can analyze large biological datasets (including omics data) to predict candidate genes and enzymes involved in the this compound biosynthetic pathway, even if they are not immediately obvious through traditional sequence homology searches nih.gov.

Enzyme Characterization and Engineering: AI can be used to predict the function and substrate specificity of newly identified enzymes and to guide the rational design of enzyme variants with improved catalytic efficiency or stability for synthetic biology applications nih.govnih.gov.

Identification of New Natural Sources: ML models trained on plant metabolic and genetic data could potentially identify other plant species that are likely to produce this compound or structurally related compounds.

Optimization of Production Processes: AI can optimize parameters for heterologous production, such as media composition, fermentation conditions, and gene expression levels, to maximize this compound yield in engineered hosts.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing and purifying Lacticolorin in laboratory settings?

- Methodological Answer : this compound, a phenolic glucoside ester, can be synthesized using acid-catalyzed esterification or enzymatic methods. Purification typically involves column chromatography (silica gel or Sephadex) followed by recrystallization. Critical steps include monitoring reaction progress via TLC (Rf values depend on solvent systems, e.g., ethyl acetate:hexane 3:7) and verifying purity through HPLC (>95%) and NMR spectroscopy. Post-synthesis, washing with water removes byproducts like diethylammonium chloride . Researchers must adhere to NIH guidelines for reporting experimental conditions, including solvent ratios, temperature, and catalyst concentrations, to ensure reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) is critical for confirming the glucoside ester structure. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹). UV-Vis spectroscopy can track phenolic absorbance (λmax ~270 nm). Researchers should cross-reference spectral data with existing literature (e.g., Med. Chem. Commun., 2018) and deposit raw spectra in supplementary materials .

Q. How can initial bioactivity screening of this compound be designed to ensure statistical rigor?

- Methodological Answer : For in vitro assays (e.g., antimicrobial or antioxidant activity), use a minimum sample size (n=3) with triplicate measurements. Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle controls. Dose-response curves (IC50 calculations) should follow nonlinear regression models. Statistical analysis (ANOVA with post-hoc tests) must comply with NIH preclinical reporting standards, including p-values, effect sizes, and confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported biological activities across different in vitro models?

- Methodological Answer : Discrepancies (e.g., varying IC50 values in cancer vs. normal cells) require comparative meta-analysis of experimental conditions. Key variables include cell line origins, culture media, and assay durations. Validate findings via orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Use systematic reviews to contextualize results within prior studies (e.g., estrogenic activity comparisons with dienestrol diacetate ). Address confounding factors like solvent toxicity (DMSO concentrations ≤0.1%) .

Q. How can computational modeling optimize this compound’s structure for target-specific activity?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites (e.g., estrogen receptors). QSAR models predict bioactivity changes upon structural modifications (e.g., ester group substitution). Validate in silico results with MD simulations (GROMACS) to assess binding stability. Cross-correlate predictions with experimental SAR data from analogs like leiocarposide . Publish raw docking scores and force field parameters to enable replication .

Q. What experimental designs validate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by this compound. Use CRISPR-Cas9 knockouts to confirm target involvement (e.g., ERα/ERβ). Pharmacodynamic studies in animal models should follow ARRIVE guidelines, including randomization, blinding, and power analysis. For in vivo toxicity, measure ALT/AST levels and histopathological changes .

Data Interpretation & Replication Challenges

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across species?

- Methodological Answer : Species-specific metabolic differences (e.g., cytochrome P450 activity) necessitate allometric scaling for dose translation. Use compartmental modeling (NONMEM) to predict human pharmacokinetics. Validate with interspecies microsomal stability assays. Report absolute bioavailability and tissue distribution using radiolabeled this compound (14C tracing) .

Q. What frameworks ensure rigorous literature reviews for hypothesis generation on this compound?

- Methodological Answer : Apply the PICO framework to structure queries: Population (e.g., cell lines), Intervention (this compound dose), Comparison (controls/analogs), Outcome (bioactivity). Use FINER criteria to evaluate feasibility, novelty, and relevance. Tools like SciFinder and Reaxys prioritize peer-reviewed studies over preprint repositories. Document search strategies (keywords, filters) to mitigate selection bias .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.